ethyl 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
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Overview
Description
Ethyl 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused to a pyrazine ring, forming a pyrrolopyrazine scaffold. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic materials, and natural products .
Preparation Methods
The synthesis of ethyl 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate typically involves multiple steps. One common method includes the following steps :
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, resulting in the formation of 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to produce N-propargylenaminones.
Intramolecular cyclization: This final step involves the cyclization of the prepared propargylic derivatives, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), leading to the formation of the desired pyrrolopyrazine compound.
Chemical Reactions Analysis
Ethyl 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate undergoes various chemical reactions, including :
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in reduced derivatives.
Substitution: Substitution reactions can occur at different positions on the pyrrolopyrazine scaffold, using reagents such as halogens or alkylating agents, leading to various substituted products.
Scientific Research Applications
Ethyl 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate has a wide range of scientific research applications :
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: The compound is used in the development of new materials with specific properties, such as electronic and photonic materials.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate involves its interaction with specific molecular targets and pathways . For example, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes, such as cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Ethyl 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate can be compared with other pyrrolopyrazine derivatives :
Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate: This compound has a similar structure but contains a bromine atom, which can influence its reactivity and biological activity.
6-amino-7-hetaryl-5-R-5H-pyrrolo[2,3-b]pyrazine: This derivative features an amino group and various hetaryl substituents, which can alter its chemical and biological properties.
5H-pyrrolo[2,3-b]pyrazine FGFR inhibitors: These compounds are designed to inhibit fibroblast growth factor receptors (FGFRs) and have shown significant activity in various biological assays.
This compound stands out due to its unique combination of structural features and biological activities, making it a valuable compound for further research and development.
Biological Activity
Ethyl 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on the latest research findings.
- Molecular Formula : C10H11N3O2
- Molecular Weight : 201.22 g/mol
- CAS Number : 14416341
- Structure : The compound features a pyrrolo[2,3-b]pyrazine core, which is known for its pharmacological significance.
1. Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity across various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (lung) | 0.18 | Induces apoptosis via mitochondrial pathway |
MCF-7 (breast) | 0.19 | Inhibits cell proliferation and induces apoptosis |
BEL-7402 (liver) | 10.74 | Blocks cell cycle progression |
The compound's ability to induce apoptosis in cancer cells has been linked to the modulation of key apoptotic proteins such as Bcl-2 and Bax, influencing mitochondrial membrane permeability and subsequent caspase activation .
2. Neuroprotective Effects
This compound has shown neuroprotective effects in models of neurodegeneration:
- EC50 Values :
3. Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, particularly in models involving lipopolysaccharide (LPS)-induced inflammation:
Model | Inhibition (%) at 20 µM |
---|---|
RAW264.7 Macrophages | 56.32% |
This activity is attributed to the inhibition of nitric oxide (NO) production, which is crucial in inflammatory responses .
Study on Anticancer Activity
A comprehensive study assessed the anticancer potential of this compound against various human tumor cell lines. Results indicated that the compound effectively inhibited cell growth with IC50 values ranging from low nanomolar to micromolar concentrations, highlighting its potential as a lead compound for further development .
Neuroprotection Research
Another investigation focused on the neuroprotective effects of this compound in oxidative stress models. The findings revealed that it significantly reduced neuronal death in PC12 cells exposed to hydrogen peroxide, suggesting its utility in treating neurodegenerative diseases .
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)7-6(2)13-9-8(7)11-4-5-12-9/h4-5H,3H2,1-2H3,(H,12,13) |
InChI Key |
OMXYTHVSNLUJHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=CN=C12)C |
Origin of Product |
United States |
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